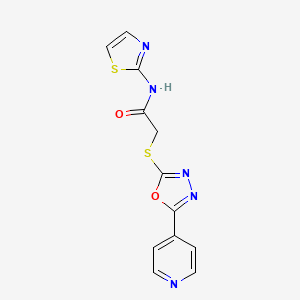![molecular formula C24H22N2O2S B2379195 N-[2-(1,3-benzothiazol-2-yl)phényl]-4-butoxybenzamide CAS No. 307326-06-3](/img/structure/B2379195.png)
N-[2-(1,3-benzothiazol-2-yl)phényl]-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Applications De Recherche Scientifique
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent.
Biological Studies: The compound has been used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, the compound has been explored for use in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, includingStaphylococcus aureus .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of bacterial growth .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of bacteria, leading to their inhibition .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit bactericidal activity, eliminatingS. aureus strain after 24-hour exposure .
Action Environment
The synthesis of benzothiazole derivatives has been achieved under various conditions, suggesting that the compound’s action may be influenced by environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Phenyl Derivatives: The benzothiazole core is then coupled with a phenyl derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated benzothiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Similar in structure but with a chloro group instead of a butoxy group.
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds have varying aryl groups attached to the benzothiazole core.
2-Substituted Benzothiazoles: These compounds have different substituents at the 2-position of the benzothiazole ring.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBIZXETYRMBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)


![N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2379119.png)



![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)
![methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B2379126.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)
![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)
![N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2379134.png)
![ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2379135.png)
